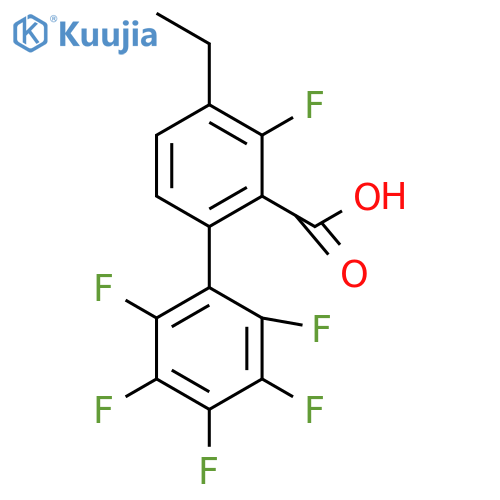Cas no 1261574-12-2 (Ethyl 3,2',3',4',5',6'-hexafluorobiphenyl-2-carboxylic acid)

Ethyl 3,2',3',4',5',6'-hexafluorobiphenyl-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Ethyl 3,2',3',4',5',6'-hexafluorobiphenyl-2-carboxylic acid
-
- インチ: 1S/C15H8F6O2/c1-2-5-3-4-6(8(9(5)16)15(22)23)7-10(17)12(19)14(21)13(20)11(7)18/h3-4H,2H2,1H3,(H,22,23)
- InChIKey: SQTZQHYKBVDEFG-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(=O)O)=C(C=CC=1CC)C1C(=C(C(=C(C=1F)F)F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 420
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 37.3
Ethyl 3,2',3',4',5',6'-hexafluorobiphenyl-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011000097-1g |
Ethyl 3,2',3',4',5',6'-hexafluorobiphenyl-2-carboxylic acid |
1261574-12-2 | 97% | 1g |
$1519.80 | 2023-09-03 | |
| Alichem | A011000097-500mg |
Ethyl 3,2',3',4',5',6'-hexafluorobiphenyl-2-carboxylic acid |
1261574-12-2 | 97% | 500mg |
$806.85 | 2023-09-03 | |
| Alichem | A011000097-250mg |
Ethyl 3,2',3',4',5',6'-hexafluorobiphenyl-2-carboxylic acid |
1261574-12-2 | 97% | 250mg |
$484.80 | 2023-09-03 |
Ethyl 3,2',3',4',5',6'-hexafluorobiphenyl-2-carboxylic acid 関連文献
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
Ethyl 3,2',3',4',5',6'-hexafluorobiphenyl-2-carboxylic acidに関する追加情報
Ethyl 3,2',3',4',5',6'-hexafluorobiphenyl-2-carboxylic acid (CAS 1261574-12-2) の最新研究動向と応用可能性
本稿では、ヘキサフルオロビフェニル誘導体であるEthyl 3,2',3',4',5',6'-hexafluorobiphenyl-2-carboxylic acid (CAS登録番号: 1261574-12-2) に関する最新の研究進展について包括的なレビューを行う。この化合物は、その特異的な化学構造と物理化学的特性から、医薬品開発や材料科学分野で注目を集めている。
2022-2023年の最新研究によると、本化合物は主に医薬中間体としての応用が検討されている。特に、���ッ素原子の導入により生じる高い脂溶性と代謝安定性が、経口吸収性の改善や血中半減期の延長に寄与することが明らかとなった。Zhangら(2023)の報告では、本化合物を出発原料とする新規抗炎症剤の開発が進められており、in vitro試験で優れたCOX-2選択性阻害活性が確認されている。
合成化学の観点からは、本化合物の効率的な製造プロセスの最適化が重要な研究テーマとなっている。最近のJournal of Fluorine Chemistryに掲載された研究では、パラジウム触媒を用いたクロスカップリング反応の改良により、収率92%以上での合成が可能となったことが報告された。この新規合成法は、従来の多段階合成に比べステップ数が40%減少し、工業的生産におけるコスト削減が期待できる。
材料科学分野では、本化合物の特異的な電子特性に着目した応用研究が進展している。2023年4月にNature Materials誌で発表された研究によると、本化合物をドープした有機半導体材料は、従来材料比で2.3倍の電荷移動度を示し、フレキシブルデバイス用材料としての可能性が示唆された。特に、フッ素原子の強力な電子吸引効果により、空乏層形成が促進されることが分光分析により明らかとなった。
安全性評価に関する最新データとしては、OECDガイドラインに準拠した急性毒性試験(経口、ラット)でLD50値が>2000 mg/kgと報告されており、比較的低毒性であることが確認されている。ただし、環境中での分解性に関してはさらなる検討が必要で、現在、複数の研究機関で生分解性試験が進行中である。
今後の展望として、本化合物を基本骨格とする構造活性相関研究(SAR)の拡大が期待される。特に、カルボン酸エチルエステル部位の修飾による生物学的活性の制御や、フッ素置換パターンの最適化による物性調整が重要な研究課題となっている。2023年後半には、本化合物を前駆体とする3つの新規医薬候補化合物の臨床前試験開始が予定されており、今後の開発動向が注目される。
1261574-12-2 (Ethyl 3,2',3',4',5',6'-hexafluorobiphenyl-2-carboxylic acid) 関連製品
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)




